![molecular formula C14H28OSi B13882638 4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]-](/img/structure/B13882638.png)
4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]- is an organosilicon compound with the molecular formula C11H24OSi. This compound is characterized by the presence of a pentynyl group and a tris(1-methylethyl)silyl group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]- typically involves the reaction of 4-Pentyn-1-ol with a tris(1-methylethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Pentyn-1-ol+tris(1-methylethyl)silyl chlorideEt3N4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]-+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of pentynoic acid or pentynal.
Reduction: Formation of pentenol or pentanol.
Substitution: Formation of various silyl ethers or other substituted derivatives.
Scientific Research Applications
4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]- has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: It is employed in the preparation of silicon-based materials with unique properties.
Biology and Medicine: It can be used in the synthesis of bioactive compounds and pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]- involves its reactivity towards various chemical reagents. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can undergo nucleophilic substitution or oxidation. The silyl group provides steric protection and can be selectively removed under specific conditions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
4-Pentyn-1-ol: Lacks the silyl group, making it more reactive and less sterically hindered.
5-(Trimethylsilyl)-4-pentyn-1-ol: Contains a trimethylsilyl group instead of a tris(1-methylethyl)silyl group, resulting in different steric and electronic properties.
3-Pentyn-1-ol: Has the alkyne group at a different position, leading to different reactivity and applications.
Uniqueness
4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]- is unique due to the presence of the bulky tris(1-methylethyl)silyl group, which provides steric protection and influences the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and material science.
Properties
Molecular Formula |
C14H28OSi |
|---|---|
Molecular Weight |
240.46 g/mol |
IUPAC Name |
5-tri(propan-2-yl)silylpent-4-yn-1-ol |
InChI |
InChI=1S/C14H28OSi/c1-12(2)16(13(3)4,14(5)6)11-9-7-8-10-15/h12-15H,7-8,10H2,1-6H3 |
InChI Key |
IZSPTTKNOYXBSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CCCCO)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


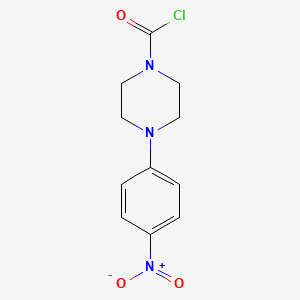
![2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole](/img/structure/B13882564.png)
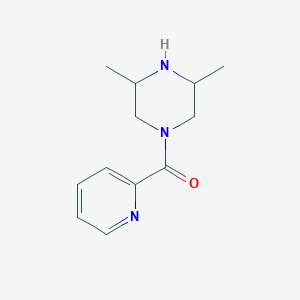
![Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B13882572.png)
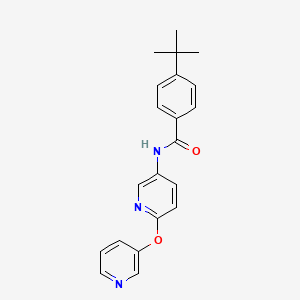
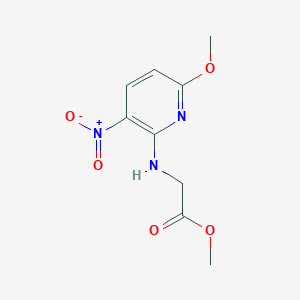
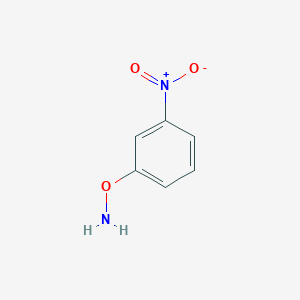
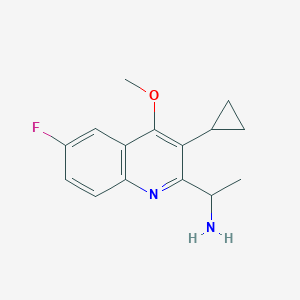
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)


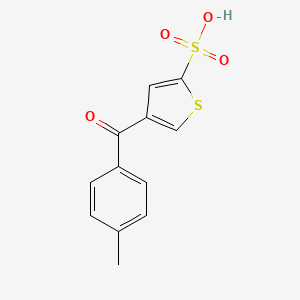

![tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate](/img/structure/B13882620.png)
